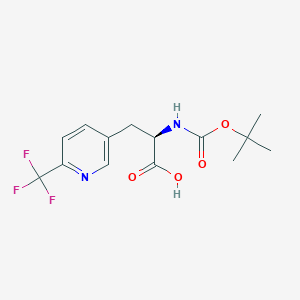

(R)-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid

CAS No.:

Cat. No.: VC17399360

Molecular Formula: C14H17F3N2O4

Molecular Weight: 334.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17F3N2O4 |

|---|---|

| Molecular Weight | 334.29 g/mol |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid |

| Standard InChI | InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(22)19-9(11(20)21)6-8-4-5-10(18-7-8)14(15,16)17/h4-5,7,9H,6H2,1-3H3,(H,19,22)(H,20,21)/t9-/m1/s1 |

| Standard InChI Key | ATVCUHXUXISKRS-SECBINFHSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CN=C(C=C1)C(F)(F)F)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)C(F)(F)F)C(=O)O |

Introduction

The compound (R)-2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid is a chiral molecule that incorporates a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethyl-substituted pyridine ring, and a propanoic acid backbone. This structure suggests its potential use in organic synthesis, particularly in the development of pharmaceuticals or agrochemicals where chiral centers and fluorinated compounds are crucial.

Synthesis

The synthesis of such compounds typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the trifluoromethyl-substituted pyridine ring. This might involve cross-coupling reactions or nucleophilic substitutions.

Applications

-

Pharmaceutical Intermediates: Compounds with chiral centers and fluorinated groups are often used in the synthesis of pharmaceuticals due to their potential for improved bioavailability and specificity.

-

Agrochemicals: Similar structures might be explored for their biological activity in agricultural applications.

(S)-Methyl 2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate

(R)-methyl 2-((tert-Butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate

Data Tables

| Compound | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |

|---|---|---|---|

| (S)-Methyl 2-((tert-Butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate | C15H19F3N2O4 | 348.32 | S |

| (R)-methyl 2-((tert-Butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate | C16H20F3NO7S | 427.4 | R |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume